1-[(Adamantan-1-yl)methyl]-3-[2-(dimethylamino)ethyl]urea hydrochloride
Description
This compound is a urea derivative featuring an adamantane moiety linked via a methyl group and a dimethylaminoethyl side chain. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical formulations.
Properties
IUPAC Name |
1-(1-adamantylmethyl)-3-[2-(dimethylamino)ethyl]urea;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O.ClH/c1-19(2)4-3-17-15(20)18-11-16-8-12-5-13(9-16)7-14(6-12)10-16;/h12-14H,3-11H2,1-2H3,(H2,17,18,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXWRUCCOSRGCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)NCC12CC3CC(C1)CC(C3)C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 1-[(Adamantan-1-yl)methyl]-3-[2-(dimethylamino)ethyl]urea hydrochloride is the human soluble epoxide hydrolase (hsEH) . This enzyme plays a crucial role in the metabolism of epoxy fatty acids, which are metabolites of arachidonic acid.
Biochemical Pathways
The inhibition of hsEH affects the arachidonic acid cascade , a biochemical pathway involved in inflammation and other physiological responses. By inhibiting hsEH, the compound prevents the conversion of epoxy fatty acids into their corresponding vicinal diols. This could potentially lead to an accumulation of epoxy fatty acids and a decrease in vicinal diols, altering the balance of these compounds in the body.
Pharmacokinetics
The compound’s structure suggests that it may be lipophilic, which could influence its absorption and distribution within the body.
Result of Action
The inhibition of hsEH by 1-[(Adamantan-1-yl)methyl]-3-[2-(dimethylamino)ethyl]urea hydrochloride could have several effects at the molecular and cellular level. Given hsEH’s role in the arachidonic acid cascade, the compound’s action could potentially affect processes such as inflammation, blood pressure regulation, and pain perception.
Biological Activity
Chemical Structure and Properties
1-[(Adamantan-1-yl)methyl]-3-[2-(dimethylamino)ethyl]urea hydrochloride is a synthetic compound characterized by its adamantane structure, which contributes to its biological activity. Its molecular formula is C16H30ClN3O, with a molecular weight of 315.89 g/mol. The compound is primarily recognized for its role as an inhibitor of human soluble epoxide hydrolase (hsEH), a key enzyme involved in the metabolism of fatty acids and regulation of inflammatory responses .
The primary mechanism through which this compound exerts its biological effects is through the inhibition of hsEH. This enzyme plays a crucial role in the arachidonic acid cascade, which is involved in various physiological processes including inflammation, pain perception, and blood pressure regulation. By inhibiting hsEH, 1-[(Adamantan-1-yl)methyl]-3-[2-(dimethylamino)ethyl]urea hydrochloride can potentially modulate these pathways, leading to significant biological effects .
Pharmacokinetics
The compound's lipophilicity suggests that it may have favorable absorption and distribution characteristics within biological systems. Its pharmacokinetic profile indicates potential for effective therapeutic applications, particularly in conditions where hsEH modulation could be beneficial .
In Vitro Studies
Research has demonstrated that 1-[(Adamantan-1-yl)methyl]-3-[2-(dimethylamino)ethyl]urea hydrochloride exhibits potent inhibitory activity against hsEH. The compound has shown IC50 values in the nanomolar range, indicating strong binding affinity to the target enzyme. For instance, related compounds have exhibited IC50 values as low as 0.4 nM, showcasing the potential efficacy of adamantane derivatives in therapeutic contexts .
Case Studies and Applications
Recent studies have explored the therapeutic potential of this compound in various models:
- Inflammation Models : In models of inflammation, compounds similar to 1-[(Adamantan-1-yl)methyl]-3-[2-(dimethylamino)ethyl]urea hydrochloride have been shown to reduce inflammatory markers and improve outcomes in conditions such as sepsis and arthritis .
- Pain Management : Due to its role in modulating pain pathways via hsEH inhibition, this compound may serve as a candidate for developing new analgesics that target inflammatory pain mechanisms .
Comparative Efficacy
A comparison of various adamantane derivatives reveals significant variations in biological activity based on structural modifications. The introduction of different substituents on the adamantane core can enhance or diminish inhibitory potency against hsEH. For example:
| Compound | IC50 (nM) | Biological Activity |
|---|---|---|
| 1-[(Adamantan-1-yl)methyl]-3-[2-(dimethylamino)ethyl]urea hydrochloride | <0.4 | Potent hsEH inhibitor |
| Memantyl urea derivative | 0.5 | Effective in sepsis models |
| Other adamantane derivatives | Varies | Ranges from nanomolar to micromolar |
Scientific Research Applications
Medicinal Chemistry
The adamantane structure is known for its pharmacological significance, particularly in antiviral and anticancer agents. Compounds incorporating adamantane have been studied for their ability to inhibit enzymes involved in disease processes.
Antiviral Activity
Research has indicated that derivatives of adamantane, including 1-[(adamantan-1-yl)methyl]-3-[2-(dimethylamino)ethyl]urea hydrochloride, exhibit antiviral properties. The mechanism often involves the inhibition of viral replication by interfering with viral proteins or enzymes essential for the viral life cycle .
Anticancer Properties
Studies have shown that adamantyl-containing compounds can act as inhibitors of certain cancer-related enzymes, such as soluble epoxide hydrolase (sEH). This enzyme is implicated in cancer progression through its role in lipid metabolism . The synthesized ureas demonstrate significant inhibition against sEH, suggesting potential as therapeutic agents in cancer treatment.
Enzyme Inhibition Studies
The compound has been evaluated as a selective inhibitor of human soluble epoxide hydrolase (sEH). The structure allows it to fit into the active site of the enzyme effectively, leading to competitive inhibition. This property has been explored in various studies to understand the structure-activity relationship (SAR) better.
Structure-Activity Relationship
Research conducted on similar compounds has indicated that modifications on the adamantane core can enhance inhibitory potency. For instance, altering substituents on the urea moiety or changing the length and composition of the linker can significantly impact enzyme binding affinity and selectivity .
Molecular Probes
Due to its unique structural characteristics, 1-[(adamantan-1-yl)methyl]-3-[2-(dimethylamino)ethyl]urea hydrochloride can serve as a molecular probe in biochemical assays. Its ability to selectively bind to specific targets allows researchers to study enzyme kinetics and mechanisms in detail.
Applications in Biochemical Assays
The compound can be utilized in assays designed to measure enzyme activity or ligand-receptor interactions. Its incorporation into assay formats can help elucidate pathways involved in disease states and aid in drug discovery efforts .
Case Studies
Several studies have documented the synthesis and application of this compound:
Comparison with Similar Compounds
Comparison with Structural Analogs
Adamantane-Modified Urea Derivatives
1-((Adamantan-1-yl)methyl)-3-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)urea (5b)
- Structural Differences: Incorporates a furan-thioether group instead of a simple dimethylaminoethyl chain.
- Synthesis : Achieved 94% yield, indicating efficient coupling of the adamantane and furan-thioether moieties .
- Spectroscopic Data :
1-(3-Chloroadamantan-1-yl)-3-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)urea (5c)
Key Comparison :
| Parameter | Target Compound | 5b | 5c |
|---|---|---|---|
| Adamantane Substituent | Unsubstituted | Unsubstituted | 3-Chloro |
| Side Chain | Dimethylaminoethyl | Furan-thioether | Furan-thioether |
| Molecular Weight (g/mol) | ~415 (estimated) | 406.25 | 426.20 |
| Synthesis Yield | Not reported | 94% | 86% |
Thiourea vs. Urea Analogs
1-(Adamantan-1-ylcarbonyl)-3-(2,6-difluoro-4-hydroxyphenyl)thiourea
- Structural Differences : Thiourea (C=S) replaces urea (C=O), and a difluoro-hydroxyphenyl group is present.
- Implications: Thiourea’s lower hydrogen-bonding capacity may reduce solubility but enhance membrane permeability.
Dimethylaminoethyl-Containing Pharmaceuticals
Sumatriptan Succinate Related Compounds
- Example: [3-[2-(Dimethylamino)ethyl]-2-({3-[2-(dimethylamino)ethyl]-1H-indol-5-yl}methyl)-1H-indol-5-yl]-N-methylmethanesulfonamide succinate.
- Key Difference : Indole core instead of urea; designed for serotonin receptor agonism (migraine treatment).
- Relevance: Highlights the dimethylaminoethyl group’s role in CNS-targeted drugs, though scaffold differences dictate specificity .
Cefotiam (Hydrochloride Hydrate)
- Structural Feature: Contains a β-lactam ring and tetrazole-thioether group with dimethylaminoethyl.
Research Implications
- Adamantane Modifications : Chlorination (as in 5c) increases molecular weight and steric effects, which may influence binding kinetics or metabolic stability.
- Side Chain Diversity: Furan-thioether groups (5b, 5c) vs. dimethylaminoethyl chains alter electronic profiles and solubility, impacting drug-likeness .
- Core Functional Groups : Urea vs. thiourea or β-lactam dictates target engagement (e.g., enzymes vs. receptors) .
Q & A
Q. What synthetic methodologies are recommended for preparing 1-[(Adamantan-1-yl)methyl]-3-[2-(dimethylamino)ethyl]urea hydrochloride?
The compound is synthesized via a multi-step approach involving:
- Step 1 : Reaction of adamantan-1-ylmethylamine hydrochloride with carbonyldiimidazole (CDI) in anhydrous dichloromethane under nitrogen to form the intermediate isocyanate.
- Step 2 : Coupling with 2-(dimethylamino)ethylamine in the presence of triethylamine to yield the urea derivative.
- Step 3 : Hydrochloride salt formation using HCl in ethanol .
Key Considerations : Optimize reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for CDI:amine) to minimize side products like bis-urea derivatives .**
Q. How can the purity and structural integrity of the synthesized compound be validated?
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra for characteristic signals:
- Adamantane protons: δ 1.6–2.1 ppm (multiplet).
- Urea NH: δ 5.5–6.0 ppm (broad singlet).
- Dimethylamino group: δ 2.2–2.5 ppm (singlet) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] with <2 ppm deviation .
- Elemental Analysis : Validate C, H, N content within ±0.4% of theoretical values .
Q. What solvents and conditions are optimal for solubility and stability studies?
-
Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water.
Solvent Solubility (mg/mL) DMSO >50 Water <1 -
Stability : Store at −20°C under inert atmosphere; avoid prolonged exposure to light or moisture to prevent urea hydrolysis .
Advanced Research Questions
Q. How can X-ray crystallography elucidate the compound’s molecular conformation?
- Crystallization : Use vapor diffusion with acetonitrile/water (3:1) to obtain single crystals.
- Refinement : Employ SHELXL for structure refinement, focusing on:
- Validation : Check R-factor (<0.05) and electron density maps for disorder modeling .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Analysis : Perform assays (e.g., IC) in triplicate using standardized cell lines (e.g., HEK293 for receptor binding).
- Metabolic Stability : Compare hepatic microsomal half-life (e.g., human vs. rodent) to explain species-specific discrepancies .
- Example Conflict : Anti-tubercular activity (MIC = 2–8 µg/mL) varies due to efflux pump expression in Mycobacterium tuberculosis strains .
Q. How can structure-activity relationship (SAR) studies optimize pharmacological properties?
-
Substituent Modifications :
Modification Effect Adamantane → bicyclo[2.2.1] Reduced logP (lipophilicity) Dimethylamino → pyrrolidine Enhanced blood-brain barrier penetration -
Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity for NMDA receptors (ΔG ≈ −9.5 kcal/mol) .
Q. What analytical techniques characterize degradation products under stress conditions?
- Forced Degradation : Expose to 0.1M HCl (40°C, 24h) or UV light (254 nm, 48h).
- LC-MS Analysis : Identify major degradation products:
- Hydrolyzed urea → adamantane-methylamine (m/z 194.2).
- Oxidized dimethylamino group → N-oxide (m/z 302.1) .
Methodological Tables
Q. Table 1: Key Spectral Data for Structural Confirmation
| Technique | Key Peaks | Reference |
|---|---|---|
| NMR | δ 1.6–2.1 (adamantane), δ 5.5 (urea NH) | |
| HRMS | [M+H] = 323.2154 (calc) |
Q. Table 2: Comparative SAR of Urea Derivatives
| Compound | logP | IC (nM) |
|---|---|---|
| Parent compound | 2.8 | 150 |
| Adamantane → bicyclo[2.2.1] substitution | 2.1 | 320 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
